Dimethyl 3-chloropyridine-2,5-dicarboxylate

描述

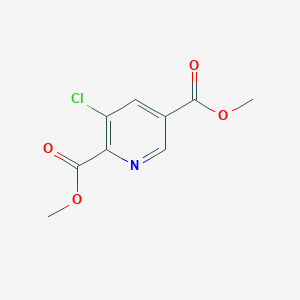

Dimethyl 3-chloropyridine-2,5-dicarboxylate (CAS No. 106014-21-5) is a pyridine derivative with ester functional groups at positions 2 and 5 and a chlorine substituent at position 2. Its molecular formula is C₉H₈ClNO₄, with a molecular weight of 229.62 g/mol . The compound is a pale yellow solid, typically stored at room temperature under inert conditions to ensure stability. It serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or agrochemicals. Key hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating careful handling .

属性

IUPAC Name |

dimethyl 3-chloropyridine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINDYKCLGNROTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466922 | |

| Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106014-21-5 | |

| Record name | 2,5-Dimethyl 3-chloro-2,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106014-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Mode of Action

The mode of action of Dimethyl 3-chloropyridine-2,5-dicarboxylate is currently unknown due to the lack of research in this area. The compound’s interaction with its potential targets and the resulting changes at the molecular level are subjects of ongoing investigation.

Biochemical Pathways

As with its targets and mode of action, further studies are required to elucidate the pathways and their downstream effects influenced by this compound.

生物活性

Dimethyl 3-chloropyridine-2,5-dicarboxylate (DMCPDC) is an organic compound belonging to the pyridine derivative class, characterized by its two carboxylate groups and a chlorine atom at the 3-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly as a small-molecule inhibitor in various biochemical pathways.

Chemical Structure and Properties

- Chemical Formula : C₉H₉ClN₁O₄

- Molecular Weight : 216.63 g/mol

- Functional Groups : Two ester groups and a chlorine substituent.

The unique structure of DMCPDC allows it to participate in various chemical reactions, including esterification, which can lead to the formation of derivatives with diverse biological activities.

Inhibitory Effects on Enzymes

Research indicates that DMCPDC may exhibit inhibitory effects on specific enzymes involved in cancer progression and metabolic diseases. Compounds with similar structures have shown activity against human oxygenases, suggesting that DMCPDC could similarly inhibit these enzymes.

For example, derivatives of pyridine-2,5-dicarboxylic acid have been noted for their inhibitory effects on human oxygenases like aspartate/asparagine-β-hydroxylase (AspH), which is a target for cancer therapy . The mechanism involves competition with 2-oxoglutarate (2OG) for binding at the active site of AspH, indicating that DMCPDC may act through similar pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the C3 position of the pyridine ring can significantly influence the inhibitory potency against various oxygenases. For instance, certain C3-substituted derivatives have demonstrated varying degrees of selectivity and potency against AspH and other 2OG-dependent enzymes .

Case Studies and Research Findings

-

Inhibition of JMJD5 :

Compound IC50 (μM) Target Enzyme DMCPDC TBD JMJD5 2,4-PDCA 0.5 AspH - Selectivity Studies :

-

Toxicity Profile :

- While DMCPDC shows promise as an inhibitor, it is classified as a skin and eye irritant with moderate toxicity levels. Care should be taken during handling to avoid respiratory hazards upon exposure.

Applications in Medicinal Chemistry

The biological activity of DMCPDC positions it as a versatile building block in medicinal chemistry. Its potential applications include:

- Development of selective inhibitors for cancer therapy.

- Exploration as a scaffold for designing new drugs targeting metabolic diseases.

科学研究应用

Dimethyl 3-chloropyridine-2,5-dicarboxylate (DMCPDC) is a chemical compound with applications in medicinal chemistry.

Synthesis

- 5-Aminoalkyl-substituted 2,4-PDCA derivatives can be synthesized from 2,5-dichloroisonicotinic acid .

- 2,5-dichloroisonicotinic acid is converted to its methyl ester and then exposed to a regioselective Pd-catalyzed carbonylation reaction to produce a mixture of dimethyl 5-chloropyridine-2,4-dicarboxylate and trimethyl pyridine-2,4,5-tricarboxylate .

- The Buchwald–Hartwig amination of dimethyl 5-chloropyridine-2,4-dicarboxylate with N-alkylamines can be optimized using Josiphos (SL-J009-1) as a palladium ligand to improve conversion and reduce byproducts . Ethereal solvents are most effective for this amination due to the limited solubility of dimethyl 5-chloropyridine-2,4-dicarboxylate in other solvents .

Applications in Medicinal Chemistry

- DMCPDC is a building block in medicinal chemistry.

- Derivatives of 2,4-PDCA may be developed to obtain improved JMJD5-selective inhibitors .

- 5-Aminoalkyl-substituted 2,4-PDCA derivatives are potent JMJD5 inhibitors, showing selectivity for JMJD5 over other human 2OG oxygenases .

- 3-Substituted 2,4-PDCA derivatives can inhibit JMJD5 .

- The synthesis of amides from pyridine-2,6-dicarboxylic acid has been reported .

- 2,4-PDCA inhibits JMJD5, acting as a broad-spectrum 2OG oxygenase inhibitor .

- The C2 carboxylate of 2,4-PDCA derivatives is important for JMJD5 inhibition, playing a role in chelating the active site metal and binding to N327 of JMJD5 .

- 5-Substituted pyridine-2,4-dicarboxylate derivatives have potential as JMJD5 inhibitors .

- 5-Aminoalkyl-substituted 2,4-PDCA derivatives show an improved selectivity profile for JMJD5 inhibition .

- The selectivity of 5-aminoalkyl-substituted 2,4-PDCA derivatives for inhibiting JMJD5 was tested using a set of recombinant human 2OG oxygenases .

- The inhibition of 2OG-dependent hydroxylases present in the cytosol, nucleus, and endoplasmic reticulum, such as HIF-α (PHD2), FIH, RIOX2, AspH, and KDM4E, has been investigated .

相似化合物的比较

Structural Isomers and Positional Analogs

Key Observations :

- Chlorine Substitution: The 3-chloro derivative (target compound) exhibits enhanced electrophilicity compared to non-chlorinated analogs, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

- Positional Isomerism : The 2,5-dicarboxylate isomers (e.g., CAS 881-86-7) differ in solubility and biological activity due to altered electronic and steric profiles .

Halogenated vs. Non-Halogenated Derivatives

Key Observations :

- Halogen atoms (Cl, CF₃) enhance lipophilicity and metabolic stability, making halogenated derivatives more suitable for drug development .

Dihydropyridine (DHP) Derivatives

Key Observations :

- Aromatic vs. Dihydropyridine Core: Unlike DHPs (e.g., nifedipine), the target compound lacks a reduced pyridine ring, rendering it unsuitable for calcium channel modulation but valuable for synthesizing non-DHP scaffolds .

Key Observations :

- The chlorine atom in the target compound may reduce solubility in polar solvents compared to non-halogenated analogs .

- DHPs like nifedipine require stringent storage due to photolability, whereas the target compound is stable at room temperature .

准备方法

Esterification of Pyridine Dicarboxylic Acids

One common approach is the esterification of the corresponding 3-chloropyridine-2,5-dicarboxylic acid. The acid is treated with methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield the dimethyl ester.

- Reaction conditions: reflux in methanol with catalytic acid,

- Yield: typically high for esterification reactions,

- Notes: purity depends on the starting acid and reaction control.

Synthesis via Carbamoylation and Hydrolysis of N-Heterocyclic Compounds

According to patent literature on related pyridine dicarboxylic acid derivatives, a novel industrially scalable method involves carbamoylation of nitrogen-containing aromatic heterocycles (such as pyridines) using formamide in the presence of peroxodisulfates (e.g., ammonium peroxodisulfate) and strong acids at moderate temperatures (20–80 °C).

- Step 1: Carbamoylation introduces amide groups onto the pyridine ring.

- Step 2: Alkaline hydrolysis converts carboxamides to carboxylic acids.

- Step 3: Subsequent esterification produces the dimethyl ester.

This method avoids the use of hazardous alkyl hydroperoxides and stoichiometric iron(II), reducing waste and improving safety.

Chlorination Techniques

Selective chlorination at the 3-position can be achieved using electrophilic chlorinating agents on pyridine precursors with directing groups or via halogen exchange reactions. Control of reaction conditions (temperature, solvent, reagent equivalents) is crucial to avoid over-chlorination or substitution at undesired positions.

Direct Esterification from Chlorinated Pyridine Precursors

Alternatively, chlorinated pyridine derivatives with carboxyl functionalities can be directly esterified using standard Fischer esterification or via acid chloride intermediates followed by reaction with methanol.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification of dicarboxylic acid | 3-chloropyridine-2,5-dicarboxylic acid | Methanol, acid catalyst | Reflux | Straightforward, high yield | Requires pure acid precursor |

| Carbamoylation + hydrolysis + esterification | Pyridine derivatives | Formamide, ammonium peroxodisulfate, strong acid | 20–80 °C | Industrially scalable, less hazardous | Multi-step, requires control |

| Selective chlorination | Pyridine dicarboxylate precursors | Chlorinating agents | Controlled temp/solvent | Position-specific chlorination | Possible side reactions |

| Acid chloride intermediate esterification | Chlorinated pyridine acid | Thionyl chloride, methanol | Mild heating | Efficient ester formation | Handling acid chlorides |

Research Findings and Industrial Relevance

- The carbamoylation method with peroxodisulfates offers a safer and more environmentally friendly alternative to classical methods employing iron(II) and alkyl hydroperoxides, which are hazardous and generate significant waste.

- Esterification remains the most common final step to obtain the dimethyl ester, ensuring good yields and product purity.

- Chlorination steps require careful optimization to ensure regioselectivity, especially for the 3-chloro substitution on the pyridine ring.

- The compound's solubility profile in DMSO and formulation solvents is well characterized, facilitating its use in biological assays.

常见问题

What are the optimized synthetic routes for Dimethyl 3-chloropyridine-2,5-dicarboxylate, and how can reaction yields be maximized?

Basic Research Question

The synthesis typically involves esterification and halogenation steps. A common approach is the direct chlorination of dimethyl pyridine-2,5-dicarboxylate using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. For instance, chlorination at the 3-position can be achieved by optimizing reaction temperature (80–110°C) and stoichiometric ratios (1:1.2 substrate-to-chlorinating agent) . Catalysts such as dimethylformamide (DMF) may enhance regioselectivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (typically 60–75%).

What spectroscopic techniques are recommended for structural eludication of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The chloro substituent at C3 deshields adjacent protons, observable as distinct splitting (e.g., H4 and H6 protons in pyridine ring) .

- X-ray Crystallography : Single-crystal analysis provides precise bond angles and confirms the chloro group’s position. For example, a study on a dichlorophenyl analog resolved the dihedral angle between the pyridine ring and substituents .

- FT-IR : Stretching frequencies for ester carbonyl (C=O, ~1720 cm⁻¹) and C-Cl (~700 cm⁻¹) validate functional groups .

How do computational studies aid in understanding the electronic effects of the chloro substituent on reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations reveal the chloro group’s electron-withdrawing effect, which polarizes the pyridine ring and directs electrophilic substitution. For example, the LUMO (Lowest Unoccupied Molecular Orbital) localization at C4 and C6 positions explains preferential nucleophilic attack at these sites in related compounds . Computational models also predict regioselectivity in cross-coupling reactions, aiding in rational catalyst design (e.g., palladium-mediated couplings) .

What strategies mitigate side reactions during esterification steps in its synthesis?

Advanced Research Question

Side reactions (e.g., over-chlorination or ester hydrolysis) can be minimized by:

- Controlled Reaction Conditions : Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres to prevent hydrolysis .

- Catalyst Optimization : Lewis acids like ZnCl₂ or Mg(OTf)₂ improve esterification efficiency while reducing byproduct formation .

- In Situ Monitoring : Techniques like TLC or HPLC track reaction progress, allowing timely termination to avoid degradation .

What safety precautions are necessary when handling this compound in the laboratory?

Basic Research Question

Critical precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as the compound may irritate respiratory systems .

- Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste, adhering to institutional guidelines .

How does the compound’s solubility in various solvents affect its application in polymer synthesis?

Advanced Research Question

Solubility in polar aprotic solvents (e.g., DMF, DMSO) enables its use as a monomer in polycondensation reactions. For example, dimethyl dicarboxylates are copolymerized with diols (e.g., 1,6-hexanediol) via enzymatic catalysis (Candida antarctica lipase B) to form bio-based polyesters . Solubility data in toluene (0.12 g/mL at 25°C) and ethanol (0.08 g/mL) guide solvent selection for homogeneous reaction conditions . Poor water solubility (~0.01 g/mL) limits biomedical applications unless functionalized with hydrophilic groups .

How can contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray) be resolved for this compound?

Advanced Research Question

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. For instance, NMR may indicate rotational freedom in ester groups, while X-ray shows a fixed conformation. To resolve conflicts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。